-Bromo-1H-pyrrolo[3,2-b]pyridine serves as a valuable building block in the synthesis of various heterocyclic compounds with potential medicinal applications. Studies have explored its use in developing novel:
Research has explored the potential of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in the development of functional materials:
Beyond its use as a building block for targeted molecules, 6-Bromo-1H-pyrrolo[3,2-b]pyridine finds applications in organic synthesis due to its:
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a bromine atom at the sixth position of the pyrrolo[3,2-b]pyridine framework. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring. The molecular formula for 6-bromo-1H-pyrrolo[3,2-b]pyridine is C7H5BrN2, and it possesses notable physical and chemical properties that make it a subject of interest in various fields of research, including medicinal chemistry and material science .
Research indicates that 6-bromo-1H-pyrrolo[3,2-b]pyridine exhibits biological activity that may be beneficial in pharmacological applications. It has been investigated as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. Inhibiting this enzyme could have implications for treating metabolic disorders such as obesity and diabetes . Additionally, its structural characteristics suggest potential activity against various cancer cell lines, although further studies are necessary to elucidate these effects fully.
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods:
6-Bromo-1H-pyrrolo[3,2-b]pyridine has several potential applications:
Interaction studies involving 6-bromo-1H-pyrrolo[3,2-b]pyridine have focused on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with specific enzymes and receptors involved in metabolic regulation. Further studies using techniques such as molecular docking and binding assays are necessary to map these interactions comprehensively .
Several compounds share structural similarities with 6-bromo-1H-pyrrolo[3,2-b]pyridine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Bromo-1H-pyrrolo[3,2-b]pyridine | Bromine at the fifth position | Different reactivity due to bromine position |
6-Chloro-1H-pyrrolo[3,2-b]pyridine | Chlorine instead of bromine | Potentially different biological activities |
7-Bromo-1H-pyrrolo[3,2-b]pyridine | Bromine at the seventh position | Altered electronic properties affecting reactivity |
5-Methyl-1H-pyrrolo[3,2-b]pyridine | Methyl group at the fifth position | Changes in solubility and lipophilicity |
These compounds highlight the uniqueness of 6-bromo-1H-pyrrolo[3,2-b]pyridine due to its specific halogen substitution pattern and structural features that influence its chemical behavior and biological activity .
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound belonging to the azaindole family. It consists of a pyrrole ring fused to a pyridine nucleus with a bromine substituent at position 6 of the pyridine portion. This structural arrangement creates a versatile scaffold with multiple sites for potential chemical modifications and functionalization.
The compound is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 944937-53-5 |
Molecular Formula | C₇H₅BrN₂ |
Molecular Weight | 197.03 g/mol |
SMILES | C1=CNC2=C1N=CC(=C2)Br |
InChI Key | OJFFFCVPCVATIV-UHFFFAOYSA-N |
MDL Number | MFCD09266227 |
Table 1: Chemical identifiers of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
The compound features several reactive sites that contribute to its chemical versatility:
The 6-Bromo-1H-pyrrolo[3,2-b]pyridine scaffold is particularly valuable in medicinal chemistry due to its structural resemblance to biologically relevant molecules. The presence of the bromine substituent at position 6 makes this compound especially useful as a building block, as it provides a reactive site for further functionalization through various synthetic transformations, including Suzuki, Stille, and Sonogashira coupling reactions.
Corrosive;Irritant